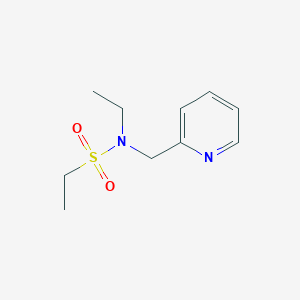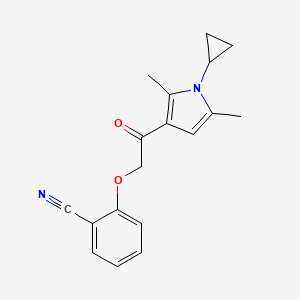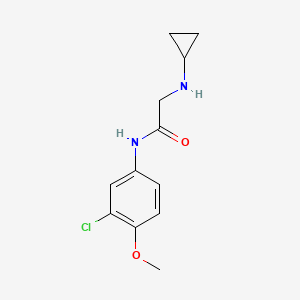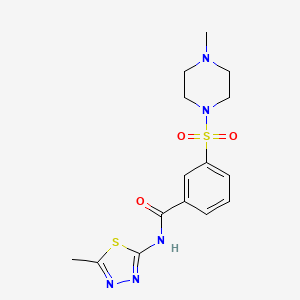
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxycarbonyl group and a phenylmethoxybenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate typically involves esterification reactions. One common method includes the reaction of 4-methoxycarbonylphenol with 2-phenylmethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired ester compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-methoxycarbonylbenzoic acid.
Reduction: Formation of 4-methoxycarbonylphenylmethanol.
Substitution: Formation of halogenated derivatives like 4-bromo- or 4-chloro-methoxycarbonylphenyl 2-phenylmethoxybenzoate.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various organic synthesis applications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-Methoxycarbonylphenyl 2-phenylbenzoate
- 4-Methoxyphenyl 2-phenylmethoxybenzoate
- 4-Methoxycarbonylphenyl 2-methoxybenzoate
Uniqueness
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is unique due to the presence of both methoxycarbonyl and phenylmethoxybenzoate groups This combination imparts distinct chemical and physical properties, making it different from other similar compounds
特性
IUPAC Name |
(4-methoxycarbonylphenyl) 2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-25-21(23)17-11-13-18(14-12-17)27-22(24)19-9-5-6-10-20(19)26-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKWAYBLKRJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[methyl-(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7600878.png)
![Azetidin-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7600882.png)
![2-amino-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7600891.png)
![(2-Ethylmorpholin-4-yl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B7600894.png)

![1-[2-Fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7600912.png)
![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7600919.png)

![(2S)-2-[[2-fluoro-3-(trifluoromethyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B7600933.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7600945.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide](/img/structure/B7600955.png)
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B7600986.png)
